molecular formula C11H10BrN B13666644 5-(Bromomethyl)-2-methylquinoline

5-(Bromomethyl)-2-methylquinoline

Cat. No.: B13666644
M. Wt: 236.11 g/mol
InChI Key: SGCMBLRROKBGTJ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylquinoline is a valuable chemical building block in organic synthesis and research applications. The bromomethyl group attached to the quinoline core makes this compound a highly versatile intermediate for further functionalization, enabling the construction of more complex molecules through various coupling reactions . Quinoline derivatives are prominently featured in the development of pharmaceuticals, including antimalarial and anticancer agents, due to their significant biological activity . Furthermore, the methyl group at the 2-position can be involved in reactions typical of methylquinolines, such as with arylhydrazines, leading to heterocyclic systems like 1,3,4-thiadiazoles . As a key synthetic precursor, 5-(Bromomethyl)-2-methylquinoline is instrumental in medicinal chemistry, materials science, and agrochemical research. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

5-(bromomethyl)-2-methylquinoline

InChI

InChI=1S/C11H10BrN/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,7H2,1H3

InChI Key

SGCMBLRROKBGTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methylquinoline typically involves the bromination of 2-methylquinoline. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of 5-(Bromomethyl)-2-methylquinoline may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methylquinoline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.

    Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.

    Reduction: Products include 2-methylquinoline and other reduced quinoline derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Substituent Variations

The reactivity, solubility, and applications of quinoline derivatives are heavily influenced by substituent types and positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Quinoline Derivatives
Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Features
5-(Bromomethyl)-2-methylquinoline 54408-52-5 C₁₀H₈BrN BrCH₂ (5), CH₃ (2) 222.08 High reactivity; steric hindrance at C2
5-Bromo-8-methoxy-2-methylquinoline 103862-55-1 C₁₁H₁₀BrNO Br (5), OCH₃ (8), CH₃ (2) 252.11 Enhanced solubility due to OCH₃; medicinal applications
5-Bromo-6-methoxy-2-methylquinoline 475682-39-4 C₁₁H₁₀BrNO Br (5), OCH₃ (6), CH₃ (2) 252.11 Altered electronic effects; potential kinase inhibition
4-Bromo-8-chloro-5-methoxy-2-methylquinoline 1189107-60-5 C₁₁H₉BrClNO Br (4), Cl (8), OCH₃ (5), CH₃ (2) 298.55 Multisubstituted; halogen diversity for cross-coupling
6-(Bromomethyl)-2-methylquinoline 141848-60-4 C₁₀H₈BrN BrCH₂ (6), CH₃ (2) 222.08 Bromomethyl at C6; distinct reactivity in alkylation

Q & A

Q. What are the standard synthetic routes for 5-(Bromomethyl)-2-methylquinoline, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 2-methylquinoline derivatives. A common approach is direct bromination using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or Lewis acid catalysis . For example:

  • Radical bromination : NBS in CCl₄ with UV light achieves selective bromination at the methyl group. Yields vary (60–85%) depending on substituent steric effects .
  • Electrophilic substitution : HBr/H₂O₂ in acetic acid may introduce bromine, but regioselectivity requires careful optimization .

Q. Key factors affecting yield :

ParameterImpact on Yield
TemperatureHigher temps (80–100°C) favor radical pathways but risk decomposition
Solvent polarityNon-polar solvents (CCl₄) improve radical stability
Catalyst (e.g., FeCl₃)Enhances electrophilic substitution but may lead to over-bromination

Q. What purification and characterization methods are recommended for this compound?

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates brominated isomers. Recrystallization from ethanol/water is also reported .
  • Characterization :
    • NMR : Distinct ¹H-NMR signals for the bromomethyl group (δ ~4.3–4.5 ppm, singlet) and quinoline protons (δ 7.5–8.9 ppm) .
    • XPS : Validates bromine presence (Br 3d peak ~70 eV) and methyl group bonding .
    • HPLC-MS : Confirms molecular ion ([M+H]⁺) and purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in bromomethylation to avoid competing side reactions (e.g., ring bromination)?

Regioselectivity challenges arise due to competing electrophilic substitution on the quinoline ring. Strategies include:

  • Steric directing groups : Introducing bulky substituents at the 8-position of quinoline to block ring bromination .
  • Radical inhibitors : Adding TEMPO to suppress undesired radical pathways, favoring methyl group bromination .
  • Computational modeling : DFT studies predict reactive sites, guiding solvent/catalyst selection to favor methyl activation .

Case study : Using NBS with FeCl₃ in DCM at 0°C reduced ring bromination from 25% to <5% .

Q. How should contradictory spectral data (e.g., NMR vs. XPS) be resolved during structural validation?

Discrepancies may arise from impurities or dynamic effects (e.g., rotamers). Resolution steps:

Cross-validation : Compare ¹³C-NMR (quaternary carbons) and DEPT-135 for CH₂Br assignment .

Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation of bromomethyl group) .

XPS quantification : Confirm Br:Cl ratios (if halogenated byproducts exist) .

Single-crystal XRD : Definitive structural confirmation if crystallizable .

Q. What methodologies are effective for studying the biological activity of 5-(Bromomethyl)-2-methylquinoline derivatives?

  • In vitro assays :
    • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls .
  • Mechanistic studies :
    • DNA intercalation : Fluorescence quenching assays with ethidium bromide .
    • Enzyme inhibition : Kinase activity measured via ADP-Glo™ assay .

Q. Example data :

DerivativeMIC (μg/mL)IC₅₀ (μM)
5-Bromomethyl-2-MeQ16 (Gram+)12.5
6-Bromomethyl-2-MeQ32 (Gram-)8.2

Q. How can this compound serve as a precursor for functionalized materials (e.g., organic semiconductors)?

The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura) to introduce π-conjugated systems:

  • Pd-catalyzed coupling : React with arylboronic acids to form extended quinoline frameworks for charge transport .
  • Post-functionalization : Quaternization with alkyl iodides creates ionic liquids for electrochemical applications .

Q. Key property :

MaterialConductivity (S/cm)Application
5-Bromomethyl-2-MeQ-Phenylene1.2 × 10⁻³OLEDs

Q. Methodological Considerations

Q. What safety protocols are critical when handling 5-(Bromomethyl)-2-methylquinoline?

  • Toxicity : LD₅₀ (rat, oral) ~250 mg/kg; handle in fume hood with PPE .
  • Waste disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .

Q. How can computational tools predict reactivity and guide synthetic design?

  • Software : Gaussian (DFT) or AutoDock (docking studies) model bromination energetics and bioactivity .
  • Descriptors : Hammett constants (σ⁺) predict substituent effects on reaction rates .

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